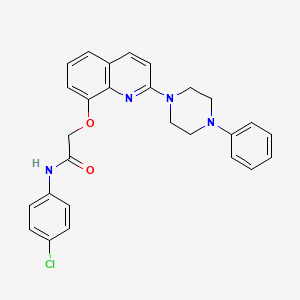![molecular formula C17H19N3O B2404368 2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone CAS No. 2097863-96-0](/img/structure/B2404368.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs) that play a crucial role in gene regulation. HDAC inhibitors have been extensively studied for their potential in the treatment of cancer, neurodegenerative diseases, and other conditions.
Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of compounds structurally similar to "2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone." The synthesis processes often involve novel methodologies or catalysts to enhance efficiency or yield. For instance, Li et al. (2018) discussed the use of air-stable Ruthenium(II)-NNN pincer complexes for the efficient coupling of aromatic diamines and alcohols to synthesize 1H-benzo[d]imidazoles derivatives, highlighting a method to realize the facile one-step synthesis of such derivatives from alcohols without using an oxidant or a stoichiometric amount of inorganic base (Li et al., 2018). Zhu et al. (2012) synthesized ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate using a novel tandem annulation reaction, providing insights into the synthesis process of complex benzimidazole derivatives (Zhu et al., 2012).
Biological Activities
The potential biological activities of benzimidazole derivatives have been a subject of interest in several studies. Reddy and Reddy (2010) synthesized a series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, evaluating their antibacterial and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria, showcasing some hybrids with activities comparable to standard antibiotics (Reddy & Reddy, 2010).
Chemical Analysis and Environmental Applications
You et al. (2010) developed a dual-sensitive probe based on 1-imidazole-2-(5-benzoacridine)-ethanone for the determination of free amines in environmental water using HPLC with fluorescence detection and online atmospheric chemical ionization-mass spectrometry identification, indicating the compound's utility in environmental analysis and monitoring (You et al., 2010).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-9-7-14(8-10-19)13-5-6-13)11-20-12-18-15-3-1-2-4-16(15)20/h1-4,12H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIVJHFNBPUMNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methyl]-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2404287.png)

![4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol](/img/structure/B2404289.png)
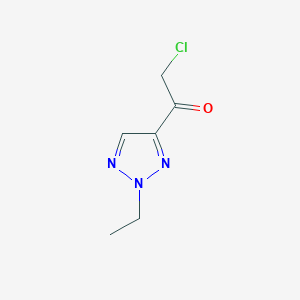
![(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B2404296.png)
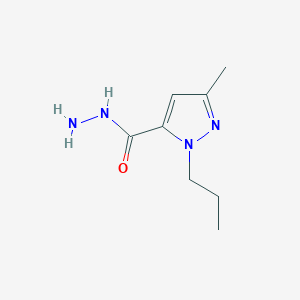
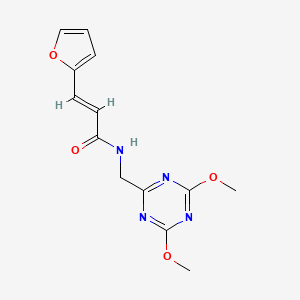

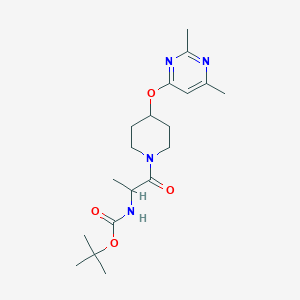
![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)
